molecular formula C21H30N2O B14521213 2-(1H-Imidazol-1-yl)-1-phenyldodecan-1-one CAS No. 62514-49-2

2-(1H-Imidazol-1-yl)-1-phenyldodecan-1-one

Cat. No.: B14521213
CAS No.: 62514-49-2
M. Wt: 326.5 g/mol
InChI Key: IWBFRWVQUMAJCN-UHFFFAOYSA-N
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Description

2-(1H-Imidazol-1-yl)-1-phenyldodecan-1-one is a compound that features an imidazole ring, a phenyl group, and a dodecanone chain. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is known for its broad range of chemical and biological properties .

Preparation Methods

The synthesis of 2-(1H-Imidazol-1-yl)-1-phenyldodecan-1-one can be achieved through various synthetic routes. Common methods include:

    Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, formaldehyde, and ammonia.

    Wallach Synthesis: This involves the oxidation of glyoxal bisulfite with ammonia.

    From Dehydrogenation of Imidazolines: This method involves the dehydrogenation of imidazolines to form imidazoles.

    From Alpha Halo-Ketones: This involves the reaction of alpha halo-ketones with ammonia or primary amines.

Chemical Reactions Analysis

2-(1H-Imidazol-1-yl)-1-phenyldodecan-1-one undergoes various types of chemical reactions:

Scientific Research Applications

2-(1H-Imidazol-1-yl)-1-phenyldodecan-1-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: It is used in the study of enzyme inhibition and as a ligand in coordination chemistry.

    Medicine: It has potential therapeutic applications due to its antibacterial, antifungal, and antiviral properties.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of 2-(1H-Imidazol-1-yl)-1-phenyldodecan-1-one involves its interaction with various molecular targets and pathways. The imidazole ring can coordinate with metal ions, making it a useful ligand in coordination chemistry. It can also inhibit enzymes by binding to their active sites, thereby blocking their activity .

Comparison with Similar Compounds

2-(1H-Imidazol-1-yl)-1-phenyldodecan-1-one can be compared with other imidazole-containing compounds such as:

    Clemizole: An antihistaminic agent.

    Etonitazene: An analgesic.

    Enviroxime: An antiviral.

    Astemizole: An antihistaminic agent.

    Omeprazole: An antiulcer agent.

    Pantoprazole: An antiulcer agent.

These compounds share the imidazole ring but differ in their substituents and applications, highlighting the versatility and uniqueness of this compound.

Properties

CAS No.

62514-49-2

Molecular Formula

C21H30N2O

Molecular Weight

326.5 g/mol

IUPAC Name

2-imidazol-1-yl-1-phenyldodecan-1-one

InChI

InChI=1S/C21H30N2O/c1-2-3-4-5-6-7-8-12-15-20(23-17-16-22-18-23)21(24)19-13-10-9-11-14-19/h9-11,13-14,16-18,20H,2-8,12,15H2,1H3

InChI Key

IWBFRWVQUMAJCN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(C(=O)C1=CC=CC=C1)N2C=CN=C2

Origin of Product

United States

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